Home > Products > Screening Compounds P131364 > methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate - 899742-70-2

methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate

Catalog Number: EVT-2992662
CAS Number: 899742-70-2
Molecular Formula: C17H17N5O5
Molecular Weight: 371.353
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[2-(Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid (LY231514, ALIMTA, MTA)

Compound Description: LY231514, also known as ALIMTA or MTA, is a classical antifolate drug used for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It acts as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). [, , ]

N-[2-amino-4-ethyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic Acid (2)

Compound Description: This compound is a novel analogue designed as a potent dual inhibitor of TS and DHFR with potential antitumor activity. It exhibits nanomolar GI50 values against various human tumor cell lines. Additionally, it acts as an efficient substrate for human folypolyglutamate synthetase (FPGS). []

Relevance: This compound shares a core pyrrolo[2,3-d]pyrimidine ring system with LY231514 and features a similar p-aminobenzoyl-L-glutamic acid moiety. This makes it structurally similar to both LY231514 and Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate, with the key difference being the ethyl substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. This structural similarity suggests a possible shared mechanism of action and potential for antitumor activity. []

Relevance: This compound is closely related to compound 2, sharing the pyrrolo[2,3-d]pyrimidine core and p-aminobenzoyl-L-glutamic acid moiety. The key difference lies in the addition of a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring. This additional substituent leads to a significant change in its interaction with FPGS and activity against human DHFR. Like compound 2, it is structurally similar to Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate. []

N-[4-[ω-(2-amino-4-substituted-6,7-dihydrocyclopenta [d]pyrimidin-5-yl)alkyl]benzoyl]-L-glutamic acids (3a,b)

Compound Description: These novel antifolates incorporate a 6-5 fused ring system, specifically 6,7-dihydrocyclopenta[d]pyrimidine. Compounds 3a and 3b exhibit potent DHFR inhibition and strong cell growth inhibition, surpassing methotrexate in potency against several tumor cell lines. Both compounds demonstrate promising antitumor activity in vivo. []

Relevance: These compounds, while incorporating a cyclopenta[d]pyrimidine ring instead of the pyrazolo[3,4-d]pyrimidine ring in Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate, share a key structural feature: the presence of a substituted aminopyrimidine ring linked to a p-aminobenzoyl-L-glutamic acid moiety. This shared structural motif suggests potential for similar DHFR inhibitory activity. []

1-(9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]thieno[2,3-d]pyrimidin-11-yl)-6-phenyl-1,5,-dihydropyrazolo[3,4-d]pyrimidin-4-one (22)

Compound Description: This compound is a novel pyrazolo[3,4-d]pyrimidine derivative exhibiting remarkable cytotoxicity activity against the A-549 lung cancer cell line. Its IC50 value (4.80 μg/mL) is close to that of cisplatin (IC50: 3.65 μg/mL). The antitumor activity is associated with high SOD activity, leading to increased H2O2 and NO production. []

Relevance: This compound, while containing a more complex dihydronaphthothieno[2,3-d]pyrimidine moiety, shares the core pyrazolo[3,4-d]pyrimidin-4-one structure with Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate. This shared pharmacophore suggests potential for overlapping biological activity, specifically within the realm of antitumor properties. []

N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine (11)

Compound Description: This pyrazolo[3,4-d]pyrimidine derivative demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, surpassing cisplatin in both potency and efficacy. It exhibits an IC50 of 3.60 μg/mL compared to cisplatin's IC50 of 4.70 μg/mL. []

Relevance: Similar to compound 22, this compound shares the pyrazolo[3,4-d]pyrimidin-4-one core with Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate, despite having a complex dihydronaphthothieno[2,3-d]pyrimidine substituent. This common structural feature suggests possible overlapping antitumor properties. []

6-Phenylpyrazolo[3,4-d]pyrimidones

Compound Description: This class of compounds are specific inhibitors of cGMP-specific (type V) phosphodiesterase. []

Relevance: 6-Phenylpyrazolo[3,4-d]pyrimidones share the core pyrazolo[3,4-d]pyrimidine structure with Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate, highlighting a common chemical scaffold. This similarity suggests the potential for Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate to also exhibit inhibitory activity against phosphodiesterases, though further investigation is needed to confirm this. []

1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol Riboside)

Compound Description: This compound is a nucleoside analog of allopurinol, a drug used for the treatment of gout and hyperuricemia. []

Relevance: 1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidin-4-one features the same pyrazolo[3,4-d]pyrimidin-4-one core as Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate. The main difference lies in the addition of a ribofuranosyl moiety at the 1-position of the pyrazolo[3,4-d]pyrimidine ring. This structural similarity suggests that Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate could possess similar biological activity related to purine metabolism. []

2-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This pyrazolo[3,4-d]pyrimidine nucleoside is an isomer of allopurinol riboside. []

Relevance: Similar to allopurinol riboside, this compound shares the pyrazolo[3,4-d]pyrimidin-4-one core with Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate, differing only in the attachment position of the ribofuranosyl moiety (2-position instead of 1-position). This suggests potential for related biological activity. []

Properties

CAS Number

899742-70-2

Product Name

methyl 4-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate

IUPAC Name

methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate

Molecular Formula

C17H17N5O5

Molecular Weight

371.353

InChI

InChI=1S/C17H17N5O5/c1-27-17(26)11-2-4-12(5-3-11)20-14(24)9-21-10-18-15-13(16(21)25)8-19-22(15)6-7-23/h2-5,8,10,23H,6-7,9H2,1H3,(H,20,24)

InChI Key

KQUAWTMPJJPGBH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.